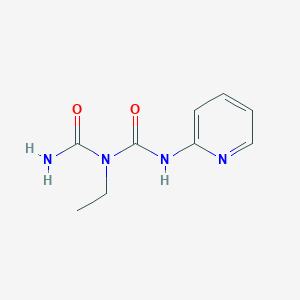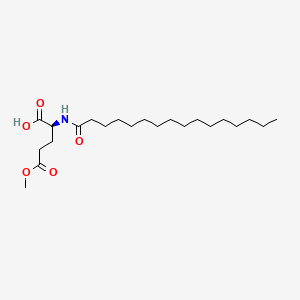
(2-Methylphenyl)(phenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H5HgCl+C6H4(CH3)MgBr→C6H5HgC6H4(CH3)+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
化学反応の分析
Types of Reactions
(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.
Reduction: Mercury(0) or organomercury compounds with lower oxidation states.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学的研究の応用
(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.
Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.
Ethylmercury chloride: Similar to methylmercury but with an ethyl group.
Uniqueness
(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.
特性
CAS番号 |
78637-99-7 |
|---|---|
分子式 |
C13H12Hg |
分子量 |
368.83 g/mol |
IUPAC名 |
(2-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H; |
InChIキー |
KUQUFWCJEIFDCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
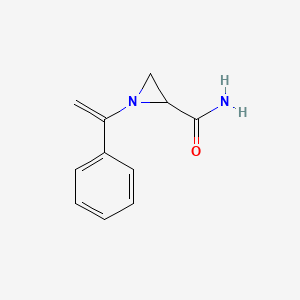
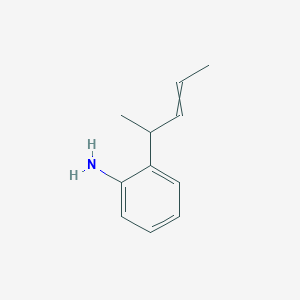
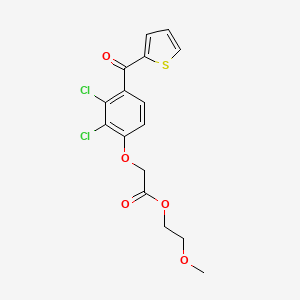
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

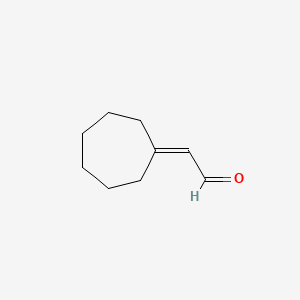

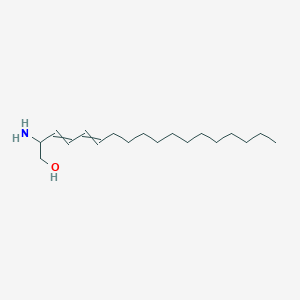
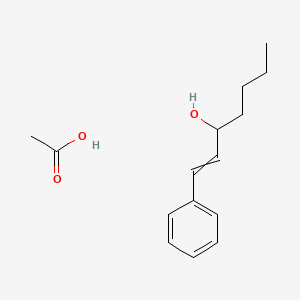
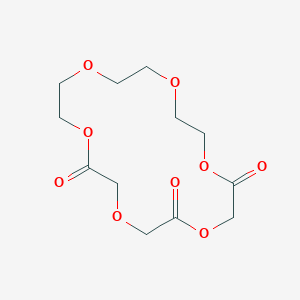
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
